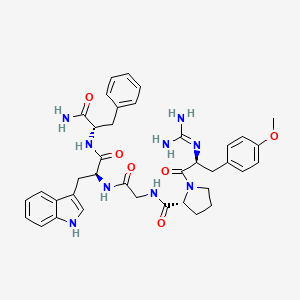
N alpha-amidino-Tyr(Me)-D-Pro-Gly-Trp-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-amidino-Tyr(Me)-D-Pro-Gly-Trp-Phe-NH2 is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-amidino-Tyr(Me)-D-Pro-Gly-Trp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like N-alpha-amidino-Tyr(Me)-D-Pro-Gly-Trp-Phe-NH2 often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-alpha-amidino-Tyr(Me)-D-Pro-Gly-Trp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may yield reduced derivatives.
Scientific Research Applications
N-alpha-amidino-Tyr(Me)-D-Pro-Gly-Trp-Phe-NH2 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of N-alpha-amidino-Tyr(Me)-D-Pro-Gly-Trp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various cellular pathways, leading to physiological effects. For example, it may bind to opioid receptors, influencing pain perception and analgesia .
Comparison with Similar Compounds
Similar Compounds
Met-Arg-Tyr: A tripeptide with potential antinociceptive effects.
Met-Val-Tyr: Another tripeptide with similar properties.
Met-Ile-Cys-Tyr: A tetrapeptide with potential therapeutic applications.
Met-Trp-Lys-Tyr: A tetrapeptide studied for its biological effects.
Phe-Trp-Lys-Tyr: Another tetrapeptide with potential medicinal uses.
Uniqueness
N-alpha-amidino-Tyr(Me)-D-Pro-Gly-Trp-Phe-NH2 is unique due to its specific sequence and modifications, which may confer distinct biological activities and therapeutic potential compared to other peptides.
Properties
Molecular Formula |
C38H45N9O6 |
|---|---|
Molecular Weight |
723.8 g/mol |
IUPAC Name |
(2R)-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-(diaminomethylideneamino)-3-(4-methoxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H45N9O6/c1-53-26-15-13-24(14-16-26)19-31(46-38(40)41)37(52)47-17-7-12-32(47)36(51)43-22-33(48)44-30(20-25-21-42-28-11-6-5-10-27(25)28)35(50)45-29(34(39)49)18-23-8-3-2-4-9-23/h2-6,8-11,13-16,21,29-32,42H,7,12,17-20,22H2,1H3,(H2,39,49)(H,43,51)(H,44,48)(H,45,50)(H4,40,41,46)/t29-,30-,31-,32+/m0/s1 |
InChI Key |
OEGSFHSEWVWDGF-RTNMLALUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)N2CCC[C@@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N=C(N)N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Chlorobenzyloxy)benzyl]aminoacetamide](/img/structure/B10851534.png)
![N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851539.png)

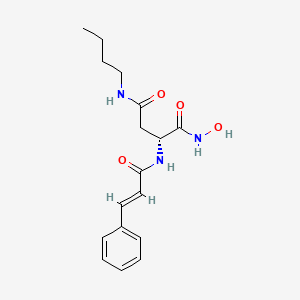
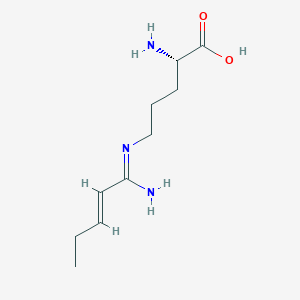
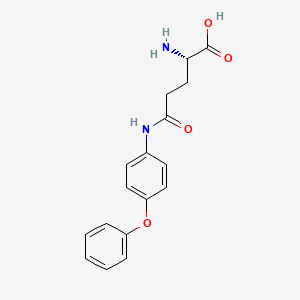
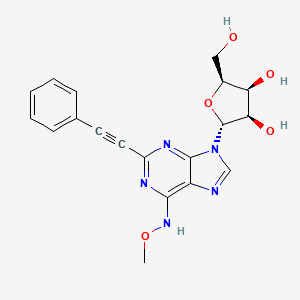
![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)
![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)
![N6-[(4-Amino)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851577.png)

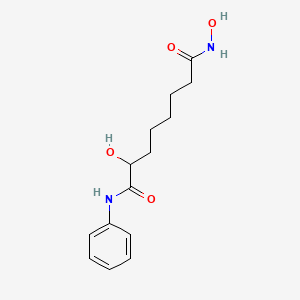

![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)
